![molecular formula C21H24O2 B028148 2,2-Bis(4-allyloxyphenyl)propane CAS No. 3739-67-1](/img/structure/B28148.png)
2,2-Bis(4-allyloxyphenyl)propane
Overview
Description
Synthesis Analysis
BAPP has been used for a variety of purposes, including as a reagent in organic synthesis, as a solvent, and as an intermediate in the production of other organic compounds. It has been used in the synthesis of tough, flexible films, and in the production of low viscosity epoxy resins.Molecular Structure Analysis
The molecular formula of BAPP is C21H24O2 . It is a simple compound composed of two phenyl rings connected by an allyloxy bridge.Chemical Reactions Analysis
BAPP is a reactive diluent for bismaleimide resins designed to reduce their melt viscosity and to improve tack and drape of prepregs made thereof .Physical And Chemical Properties Analysis
BAPP is a colorless liquid that is soluble in common organic solvents. It has a molecular weight of 308.4 g/mol.Scientific Research Applications
Reactive Diluent for Bismaleimide Resins
Bisphenol A bisallyl ether is used as a reactive diluent for bismaleimide resins . It is designed to reduce their melt viscosity and to improve tack and drape of prepregs . When mixed with toughening modifiers, it can reduce their viscosities by 50% .
Enhancing Mechanical Properties
The introduction of Bisphenol A bisallyl ether can transition the microstructure of the cured resins from brittle to ductile fracture . The flexural strength of the resins can be significantly improved .
High-Temperature Resistance
The resins modified with Bisphenol A bisallyl ether display a high glass transition temperature , making them suitable for applications that require high-temperature resistance.
Low Water Absorption
The resins have low water absorption (less than 2.5%) , which is beneficial in applications where moisture resistance is required.
Enhanced Dielectric Properties
The dielectric properties of the resins are improved with increases in Bisphenol A bisallyl ether content . The dielectric constant and dielectric loss of the resins are relatively low , making them suitable for use in electronic materials.
6. Potential Use in High-Frequency Copper-Clad Laminates The study suggests that the resins have significant potential for use as matrices in high-temperature, high-frequency copper-clad laminates .
Safety And Hazards
While specific safety and hazards information for BAPP was not found in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)propan-2-yl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-5-15-22-19-11-7-17(8-12-19)21(3,4)18-9-13-20(14-10-18)23-16-6-2/h5-14H,1-2,15-16H2,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZZNWQQCGSWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC=C)C2=CC=C(C=C2)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863266 | |
Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(2-propen-1-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(2-propen-1-yloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,2-Bis(4-allyloxyphenyl)propane | |
CAS RN |
3739-67-1 | |
Record name | Bisphenol A diallyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3739-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1'-(1-methylethylidene)bis(4-(2-propen-1-yloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisphenol A diallyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(2-propen-1-yloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(2-propen-1-yloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-isopropylidenebis[(allyloxy)benzene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bisphenol A diallyl ether | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P47L73LDF8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Bisphenol A bisallyl ether in the LBMI resin system?
A1: Bisphenol A bisallyl ether acts as a reactive diluent in the LBMI resin system []. It helps control the viscosity of the resin mixture, making it suitable for processing techniques like Resin Transfer Molding (RTM) []. The allyl groups within its structure can participate in the curing process, reacting with the maleimide groups and contributing to the formation of a crosslinked network within the final resin [].
Q2: How does the presence of Bisphenol A bisallyl ether affect the thermal properties of the cured resin?
A2: While the provided abstracts do not directly address the specific impact of Bisphenol A bisallyl ether on the final thermal properties, it's important to note that it plays a role in the network formation during curing. The crosslinked structure resulting from the reaction of its allyl groups with other components like bismaleimides contributes to the high thermal resistance observed in the cured LBMI resins []. Further research may explore the specific influence of Bisphenol A bisallyl ether concentration on glass transition temperature, thermal stability, and degradation behavior of the final material.
Q3: Are there any studies investigating the potential for replacing Bisphenol A bisallyl ether in these resin systems?
A3: While the provided abstracts don't directly compare Bisphenol A bisallyl ether with alternative diluents, the research highlights the ongoing interest in modifying bismaleimide resin properties [, , , ]. Researchers are exploring various additives, including graphene oxide and polyetheretherketone, to enhance mechanical and dielectric properties [, , , ]. These explorations suggest ongoing efforts to optimize these resin systems, potentially seeking alternatives to Bisphenol A bisallyl ether with improved performance or reduced environmental impact.
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